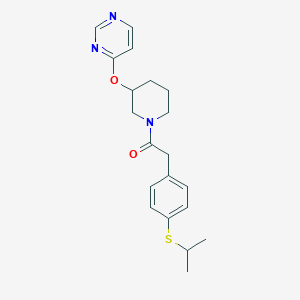

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-20(24)23-11-3-4-17(13-23)25-19-9-10-21-14-22-19/h5-10,14-15,17H,3-4,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNUOUKOLJAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone , identified by its CAS number 1351599-06-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 304.45 g/mol . The presence of an isopropylthio group and a pyrimidinyl moiety suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2OS |

| Molecular Weight | 304.45 g/mol |

| CAS Number | 1351599-06-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in various pathways, potentially influencing cell proliferation and apoptosis.

Potential Targets:

- Receptors: The compound may target G-protein coupled receptors (GPCRs) and other membrane-bound receptors.

- Enzymes: It shows promise as an inhibitor of certain kinases involved in cancer signaling pathways.

Pharmacological Studies

Research has indicated that the compound exhibits significant activity against several cancer cell lines, particularly those with mutations in BRCA genes. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

In Vitro Findings:

- IC50 Values: The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

- Mechanisms of Cell Death: Studies reveal that the compound may induce apoptosis through intrinsic pathways, involving mitochondrial dysfunction and caspase activation.

Case Studies

-

Breast Cancer Cell Lines:

In a study examining the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 10 µM concentration) compared to control groups. -

BRCA-Mutant Cell Lines:

The compound was tested against BRCA-deficient cell lines, exhibiting enhanced cytotoxicity compared to BRCA-proficient lines, supporting its development as a targeted therapy for specific cancer types.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low toxicity in non-cancerous cell lines. However, further studies are required to fully elucidate its pharmacokinetics and long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.